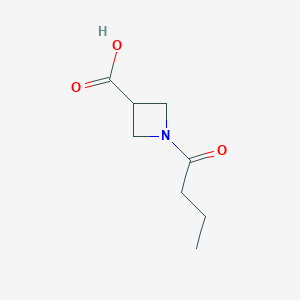

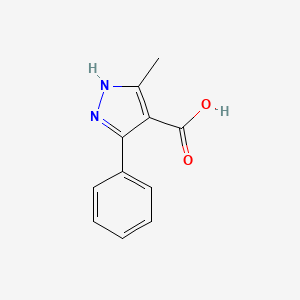

5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a biologically important pyrazole-4-carboxylic acid derivative . It has a molecular weight of 202.21 .

Synthesis Analysis

The starting material, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, is obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, it yields the corresponding acid .Molecular Structure Analysis

The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as a solvent and crystallized in the space group P2 1 / n of the monoclinic system . The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .Chemical Reactions Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its InChI code is 1S/C11H10N2O2/c1-7-9(11(14)15)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) and the InChI key is HLBNXQFYFKZFOB-UHFFFAOYSA-N .科学的研究の応用

Structural and Spectral Analysis

5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid has been the subject of combined experimental and theoretical studies. It has been characterized using various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies are crucial for understanding the molecular structure and properties of the compound, which are essential in various fields of chemistry and material science (Viveka et al., 2016).

Synthesis and Reactivity

Research has been conducted on synthesizing derivatives of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid for various applications. These include the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, which have potential applications in pharmacology (Gokulan et al., 2012).

Antibacterial Screening

Certain derivatives of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities. This research highlights the potential of these compounds in developing new antibacterial agents (Maqbool et al., 2014).

Interaction with Acetone

Studies have shown that methyl-substituted pyrazole esters, such as derivatives of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, can act as receptors for acetone. This finding is important for understanding molecular interactions and could have implications in various scientific fields (Tewari et al., 2014).

Auxin Activities

Research involving pyrazole carboxylic acid derivatives, including 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, has been conducted to study their auxin activities and their potential use in agriculture (Yue et al., 2010).

Dye Production

Derivatives of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid have been used in the production of heterocyclic dyes. Such studies contribute to the development of new materials for industrial applications (Tao et al., 2019).

Coordination Polymers

The compound has been used to create coordination polymers with metals like Zn and Cd. This research is significant for materials science, especially in the development of novel molecular structures (Cheng et al., 2017).

Nonlinear Optical Materials

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates derived from 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid have been synthesized and investigated for their potential as nonlinear optical materials. This research is vital for the development of optical limiting applications (Chandrakantha et al., 2013).

将来の方向性

特性

IUPAC Name |

5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(11(14)15)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBNXQFYFKZFOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593011 |

Source

|

| Record name | 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

54952-71-5 |

Source

|

| Record name | 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-(2-chloro-6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369785.png)

![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)

![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)

![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)